Ulixertinib hydrochloride

概要

説明

ウリキシチニブ (塩酸塩) は、細胞外シグナル調節キナーゼ 1 および 2 (ERK1/2) の新規な可逆的 ATP 競合阻害剤です。ERK1/2 に対して高い効力と選択性を示し、さまざまな腫瘍の治療のための有望な候補となっています。 ウリキシチニブは現在、幅広い癌、特にミトゲン活性化プロテインキナーゼ (MAPK) パスウェイの変異を有する癌の治療における有効性について臨床試験が行われています .

準備方法

合成経路と反応条件: ウリキシチニブ (塩酸塩) の合成には、重要な中間体の生成とその後のカップリングを含む複数のステップが含まれます。 最終段階は、ピロールカルボキサミド構造の形成と、溶解性と安定性を高めるための塩酸塩の添加が含まれます .

工業生産方法: ウリキシチニブ (塩酸塩) の工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 これには、高収率反応、効率的な精製技術、最終製品の一貫性と純度を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類: ウリキシチニブ (塩酸塩) は、反応性クロロ基とアミノ基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .

一般的な試薬と条件:

置換反応: 一般的には、アミンやチオールなどの求核試薬を穏やかな温度から中程度の温度で用います。

酸化反応: 通常、過酸化水素や過マンガン酸カリウムなどの酸化剤を必要とします。

主な生成物: これらの反応から生成される主な生成物は、ウリキシチニブのさまざまな置換誘導体を含み、それらの生物学的活性についてさらに研究できます .

4. 科学研究への応用

ウリキシチニブ (塩酸塩) は、科学研究において幅広い用途があります。

化学: MAPK/ERK シグナル伝達経路とその細胞プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: さまざまな細胞株における細胞増殖、分化、生存に対する影響について調査されています。

科学的研究の応用

Neuroblastoma

Neuroblastoma is a prevalent extracranial solid tumor in children, often associated with poor prognosis due to high-risk features. Ulixertinib has been investigated as a therapeutic option for this malignancy:

- Preclinical Studies : Research demonstrated that ulixertinib significantly inhibits neuroblastoma cell proliferation and tumor growth in vitro and in vivo. It also enhances the efficacy of conventional chemotherapy agents like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients with relapsed or chemoresistant neuroblastoma .

- Mechanisms : Transcriptomic analyses indicated that ulixertinib disrupts several oncogenic pathways, including those regulated by c-Myc and N-Myc, which are known to contribute to drug resistance .

Pancreatic Cancer

Pancreatic cancer remains one of the most challenging cancers to treat due to its aggressive nature and late diagnosis:

- Combination Therapy : A phase Ib clinical trial evaluated the safety and efficacy of ulixertinib combined with gemcitabine and nab-paclitaxel in patients with metastatic pancreatic adenocarcinoma. Although the trial was terminated early due to patient tolerability issues, ulixertinib showed promise in downregulating KRAS-dependent gene signatures, indicating its potential role in combination regimens .

- Preclinical Findings : In murine models using pancreatic ductal adenocarcinoma cell lines, ulixertinib demonstrated enhanced apoptotic effects when combined with other agents, highlighting its potential for improving therapeutic strategies against this malignancy .

Melanoma

Ulixertinib has also been studied in the context of melanoma:

- In Vitro Efficacy : In studies involving BRAF-mutant melanoma cell lines, ulixertinib effectively inhibited tumor growth both as a single agent and in combination with other therapies such as dabrafenib .

- Mechanistic Insights : The compound's ability to induce apoptosis through modulation of key survival pathways makes it a candidate for further exploration in clinical settings targeting melanoma .

Summary of Findings

The following table summarizes key findings from various studies on ulixertinib hydrochloride:

作用機序

ウリキシチニブ (塩酸塩) は、ERK1/2 キナーゼの活性を阻害することによって作用します。これらのキナーゼは、細胞増殖、分化、生存を調節する MAPK シグナル伝達経路の重要な構成要素です。 ERK1/2 の活性を阻害することにより、ウリキシチニブは下流のシグナル伝達イベントを阻害し、腫瘍細胞の増殖を抑制し、アポトーシスを増加させます .

類似の化合物:

SCH772984: 高い効力を有する別の ERK1/2 阻害剤ですが、薬物動態特性が異なります。

ラボクサーチニブ: より広範囲の活性を有する ERK1/2 阻害剤ですが、毒性が高いです。

LY3214996: 異なる作用機序と臨床プロファイルを有する選択的 ERK1/2 阻害剤.

ウリキシチニブの独自性: ウリキシチニブは、ERK1/2 の可逆的かつ ATP 競合的な阻害、高い選択性、良好な安全性プロファイルによって際立っています。 前臨床および臨床試験で、特に MAPK パスウェイ変異を有する腫瘍において有望な結果を示しています .

類似化合物との比較

SCH772984: Another ERK1/2 inhibitor with high potency but different pharmacokinetic properties.

Ravoxertinib: An ERK1/2 inhibitor with a broader spectrum of activity but higher toxicity.

LY3214996: A selective ERK1/2 inhibitor with a different mechanism of action and clinical profile.

Uniqueness of Ulixertinib: Ulixertinib stands out due to its reversible and ATP-competitive inhibition of ERK1/2, high selectivity, and favorable safety profile. It has shown promising results in preclinical and clinical studies, particularly in tumors with MAPK pathway mutations .

生物活性

Ulixertinib hydrochloride, also known as BVD-523, is a selective inhibitor of the extracellular signal-regulated kinase (ERK)1/2 pathway, which plays a pivotal role in cell proliferation and survival. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those with mutations in the RAS-RAF-MEK-ERK signaling pathway. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, preclinical and clinical findings, and implications for cancer treatment.

Ulixertinib acts as a reversible ATP-competitive inhibitor of ERK1 and ERK2 kinases. By inhibiting these kinases, Ulixertinib disrupts the downstream signaling pathways that promote cell proliferation and survival. Specifically, it targets the RAS-MAPK pathway, which is often aberrantly activated in various malignancies due to mutations in RAS or RAF genes. The inhibition of ERK1/2 leads to reduced phosphorylation of downstream targets involved in cell cycle progression and apoptosis, thus exerting its antitumor effects .

Antitumor Activity

Numerous preclinical studies have demonstrated the efficacy of Ulixertinib in various cancer models:

- Neuroblastoma : In a study involving neuroblastoma cell lines and patient-derived xenografts (PDX), Ulixertinib significantly inhibited cell proliferation and tumor growth. It also enhanced the sensitivity of neuroblastoma cells to doxorubicin, a common chemotherapeutic agent .

- Melanoma and Colorectal Cancer : Ulixertinib exhibited potent activity against BRAF-mutant melanoma and colorectal cancer models. In vivo studies showed that it effectively inhibited tumor growth in xenograft models .

- Lymphoma : In vitro studies indicated that Ulixertinib reduced ERK1/2 phosphorylation in lymphoma cell lines such as SUDHL-10 and Raji. It induced apoptosis by increasing pro-apoptotic factors (Bax, caspase-3) while decreasing anti-apoptotic proteins (Bcl-2) .

Transcriptomic and Proteomic Analysis

Transcriptomic analyses revealed that Ulixertinib inhibits several oncogenic pathways, including those associated with EGFR, VEGF, WNT, and NTRK1. Proteomic studies indicated that treatment with Ulixertinib leads to cell cycle arrest and promotes apoptosis in treated cells .

Clinical Trials

Ulixertinib has been evaluated in multiple clinical trials, primarily targeting patients with advanced solid tumors harboring RAS or BRAF mutations:

- Phase I Trials : A multicenter phase I trial assessed the safety and efficacy of Ulixertinib. The recommended phase II dose (RP2D) was established at 600 mg twice daily. The trial reported partial responses in patients with NRAS-, BRAF V600-, and non-V600 mutant tumors .

- Adverse Events : Common treatment-related adverse events included diarrhea (48%), fatigue (42%), nausea (41%), and dermatitis acneiform (31%). These side effects were manageable, indicating an acceptable safety profile for further clinical exploration .

Case Studies

A notable case involved a patient with advanced melanoma who exhibited a partial response after treatment with Ulixertinib combined with other targeted therapies. This case underscores the potential for using Ulixertinib as part of combination therapy regimens to enhance therapeutic outcomes in resistant cancer types.

Summary Table of Findings

特性

IUPAC Name |

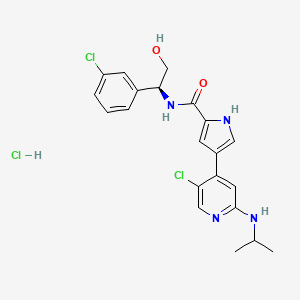

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGYQCPFBWFTHM-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956366-10-1 | |

| Record name | 1H-Pyrrole-2-carboxamide, 4-[5-chloro-2-[(1-methylethyl)amino]-4-pyridinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956366-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ulixertinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956366101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ULIXERTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K792HRQ8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。